molecular formula C11H8OS2 B12065262 1,3-Di(3-thienyl)-2-propen-1-one

1,3-Di(3-thienyl)-2-propen-1-one

Katalognummer: B12065262
Molekulargewicht: 220.3 g/mol
InChI-Schlüssel: AVXNUVHHGJELRS-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di(3-thienyl)-2-propen-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse chemical properties and applications in various fields such as material science, medicinal chemistry, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Di(3-thienyl)-2-propen-1-one can be synthesized through various synthetic routes. One common method involves the condensation reaction between 3-thiophene carboxaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di(3-thienyl)-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiophene derivatives with reduced double bonds, using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Di(3-thienyl)-2-propen-1-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Di(3-thienyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Di(3-thienyl)-2-propen-1-one is unique due to its conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .

Eigenschaften

Molekularformel

C11H8OS2

Molekulargewicht

220.3 g/mol

IUPAC-Name

(E)-1,3-di(thiophen-3-yl)prop-2-en-1-one

InChI

InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H/b2-1+

InChI-Schlüssel

AVXNUVHHGJELRS-OWOJBTEDSA-N

Isomerische SMILES

C1=CSC=C1/C=C/C(=O)C2=CSC=C2

Kanonische SMILES

C1=CSC=C1C=CC(=O)C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.